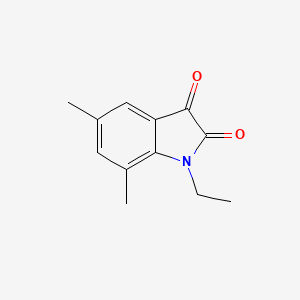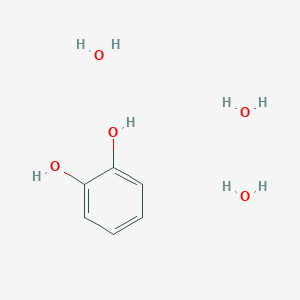
Benzene-1,2-diol;trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene-1,2-diol;trihydrate, also known as catechol trihydrate, is an organic compound with the molecular formula C6H6O2·3H2O. It is a derivative of benzene, featuring two hydroxyl groups attached to adjacent carbon atoms in the benzene ring. This compound is a white to brown crystalline solid with a faint phenolic odor. It occurs naturally in trace amounts and is synthetically produced for various applications.
準備方法
Synthetic Routes and Reaction Conditions
Benzene-1,2-diol;trihydrate can be synthesized through several methods. One common method involves the reduction of 1,2-benzoquinone using reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction typically occurs in an aqueous medium at room temperature .
Industrial Production Methods
Industrial production of this compound involves the hydroxylation of phenol using hydrogen peroxide in the presence of a catalyst, such as titanium silicalite. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
Benzene-1,2-diol;trihydrate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to catechol using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous medium.
Substitution: Electrophiles like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 1,2-benzoquinone.
Reduction: Catechol.
Substitution: Various substituted catechols depending on the electrophile used.
科学的研究の応用
Benzene-1,2-diol;trihydrate has numerous applications in scientific research:
作用機序
The mechanism of action of benzene-1,2-diol;trihydrate involves its redox properties. It can undergo oxidation to form 1,2-benzoquinone, which can further participate in redox cycling, generating reactive oxygen species. These reactive species can interact with various molecular targets, including proteins and DNA, leading to oxidative stress . The compound’s ability to chelate metal ions also plays a role in its biological activity .
類似化合物との比較
Similar Compounds
Resorcinol (Benzene-1,3-diol): Similar structure but with hydroxyl groups at positions 1 and 3.
Hydroquinone (Benzene-1,4-diol): Hydroxyl groups at positions 1 and 4.
1,2,3-Trihydroxybenzene: Contains an additional hydroxyl group compared to benzene-1,2-diol.
Uniqueness
Benzene-1,2-diol;trihydrate is unique due to its specific hydroxyl group positioning, which influences its reactivity and applications. Its ability to undergo redox reactions and form stable complexes with metal ions distinguishes it from other similar compounds .
特性
CAS番号 |
331631-08-4 |
|---|---|
分子式 |
C6H12O5 |
分子量 |
164.16 g/mol |
IUPAC名 |
benzene-1,2-diol;trihydrate |
InChI |
InChI=1S/C6H6O2.3H2O/c7-5-3-1-2-4-6(5)8;;;/h1-4,7-8H;3*1H2 |
InChIキー |
KICRAHDRDWWVSL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)O)O.O.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


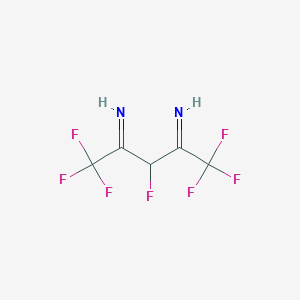

![Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]-](/img/structure/B14256335.png)
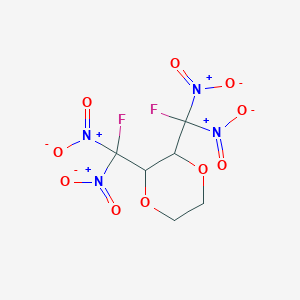
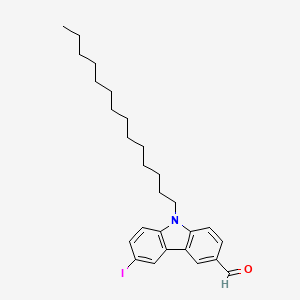
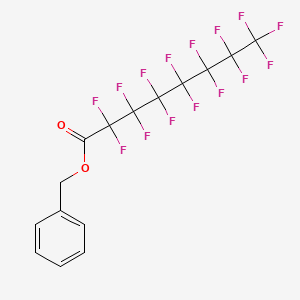
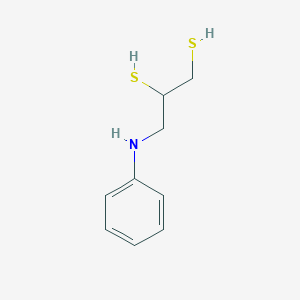
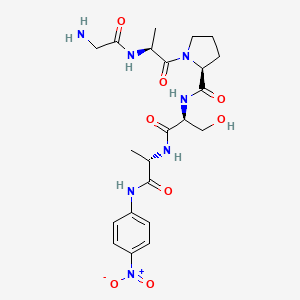

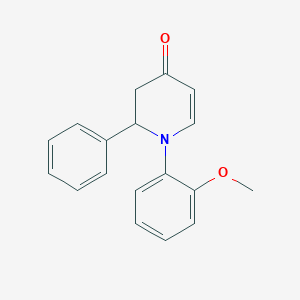
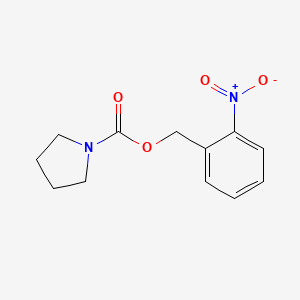
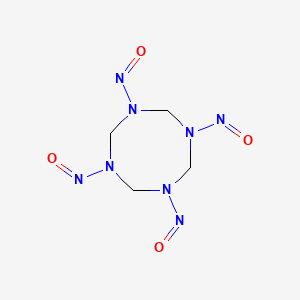
![[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate](/img/structure/B14256381.png)
